DMMP, also known as N,N-dimethyl-3-(methylidene)malonamide, is a relatively less explored organic compound. Research on its synthesis and characterization is limited. However, a study published in the journal "Heterocyclic Communications" describes a method for synthesizing DMMP using readily available starting materials like malonamide and N,N-dimethylformamide []. The study also details the characterization of the synthesized product using various spectroscopic techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) [].
While there is limited research on the specific applications of DMMP, its structural features suggest potential avenues for exploration:
3-[(Dimethylamino)methylidene]pentane-2,4-dione is an organic compound characterized by its diketone structure and a reactive methylene group. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol. The compound typically appears as a yellow to orange crystalline solid and has a density of 1.056 g/cm³ at 25°C. It is soluble in various polar solvents, including water, ethanol, and methanol, which enhances its applicability in biochemical and
There is no documented research available on the mechanism of action of DMED.
3-[(Dimethylamino)methylidene]pentane-2,4-dione exhibits significant biological activity due to its ability to interact with enzymes and proteins:
Several methods exist for synthesizing 3-[(Dimethylamino)methylidene]pentane-2,4-dione:
The applications of 3-[(Dimethylamino)methylidene]pentane-2,4-dione are diverse:
Several compounds share structural similarities with 3-[(Dimethylamino)methylidene]pentane-2,4-dione. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-(Dimethylamino)pentane-2,4-dione | C₇H₁₃NO₂ | Lacks the methylidene group; simpler structure |
Acetylacetone (2-Acetylcyclopentanone) | C₅H₈O₂ | Contains a diketone but lacks the dimethylamino group |
3-Aminopentane-2,4-dione | C₈H₁₅N₁O₂ | Contains an amino group instead of dimethylamino |
The unique aspect of 3-[(Dimethylamino)methylidene]pentane-2,4-dione lies in its combination of a diketone structure with a dimethylamino functional group. This configuration not only enhances its reactivity but also broadens its potential applications in medicinal chemistry compared to similar compounds.
3-[(Dimethylamino)methylidene]pentane-2,4-dione, bearing the Chemical Abstracts Service registry number 18856-72-9, represents a structurally complex β-diketone derivative with the molecular formula C₈H₁₃NO₂. The compound exhibits a molecular weight of 155.19 grams per mole, as determined through computational analysis by PubChem databases. The IUPAC nomenclature reflects the systematic naming convention for this compound, where the pentane-2,4-dione backbone indicates the fundamental β-diketone structure, while the 3-[(dimethylamino)methylidene] prefix describes the substitution pattern at the central carbon position.
The structural complexity of this molecule becomes evident through examination of its canonical SMILES notation: CC(=O)C(=CN(C)C)C(=O)C, which reveals the presence of two ketonic carbonyl groups separated by a carbon atom bearing the dimethylamino-substituted methylidene moiety. The compound's International Chemical Identifier (InChI) provides additional structural detail: InChI=1S/C8H13NO2/c1-6(10)8(7(2)11)5-9(3)4/h5H,1-4H3, confirming the specific connectivity pattern and hydrogen distribution throughout the molecular framework. Alternative nomenclature systems recognize this compound as 2,4-Pentanedione, 3-[(dimethylamino)methylene]-, emphasizing the relationship to the parent pentanedione structure.
The compound demonstrates the characteristic structural features of β-enamino diketones, which represent important synthetic intermediates in organic chemistry. These molecules typically exist in equilibrium between different tautomeric forms, with the enol-imine form often predominating due to intramolecular hydrogen bonding stabilization. The presence of the dimethylamino group significantly influences the electronic distribution within the molecule, affecting both its physical properties and chemical reactivity patterns.
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₃NO₂ | PubChem |
Molecular Weight | 155.19 g/mol | PubChem |
CAS Registry Number | 18856-72-9 | PubChem |
PubChem CID | 567003 | PubChem |
InChI Key | YRRNMPHVJUDOEB-UHFFFAOYSA-N | PubChem |
The historical development of 3-[(Dimethylamino)methylidene]pentane-2,4-dione must be understood within the broader context of β-diketone chemistry and Schiff base formation reactions. The foundational work in this area traces back to Hugo Schiff's seminal discoveries in 1864, when he first described the reaction of aromatic aldehydes with primary amines to form imine derivatives. Schiff, working at the University of Pisa at the age of 30, published his findings in Annalen der Chemie und Pharmacie, establishing the theoretical framework for compounds containing carbon-nitrogen double bonds.
The evolution from Schiff's original work to modern β-enamino diketone chemistry represents a significant advancement in synthetic methodology. While Schiff initially focused on simple aldehyde-amine condensations, subsequent researchers recognized that similar principles could be applied to more complex substrates, including β-diketones. The recognition that β-diketones could serve as substrates for amine condensation reactions opened new avenues for molecular design and synthesis.
The specific synthesis of 3-[(Dimethylamino)methylidene]pentane-2,4-dione emerged from systematic investigations into modified acetylacetone derivatives during the latter half of the 20th century. Research groups investigating the properties of substituted β-diketones recognized that introduction of amino substituents could dramatically alter the coordination behavior and reactivity patterns of these molecules. The compound represents part of a broader family of β-enamino diketones that have gained increasing attention for their diverse applications in synthetic organic chemistry.
The development of efficient synthetic protocols for this compound class coincided with advances in understanding keto-enol tautomerism and intramolecular hydrogen bonding. Researchers recognized that β-diketones exist predominantly in their enol forms due to stabilization through six-membered ring formation via intramolecular hydrogen bonding. This understanding proved crucial for developing synthetic strategies that could reliably produce the desired enamino derivatives while maintaining structural integrity.
3-[(Dimethylamino)methylidene]pentane-2,4-dione occupies a position of considerable importance in synthetic organic chemistry due to its dual character as both a β-diketone and an enamine system. This structural combination provides access to diverse reaction pathways that are not readily available through conventional synthetic approaches. The compound serves as a versatile building block for the construction of heterocyclic systems, particularly those containing nitrogen-containing rings such as pyrimidines and pyrazoles.
The synthetic utility of this compound extends to its role as a precursor in multicomponent reaction sequences. Recent investigations have demonstrated that β-enamino diketones can participate in three-component reactions involving 4-hydroxycoumarins, aromatic amines, and nitrostyrenes under microwave-assisted conditions. These reactions typically proceed with good to excellent yields, demonstrating the reliability and efficiency of such synthetic transformations. The microwave-assisted approach has proven particularly valuable, allowing reaction times to be reduced to approximately 30 minutes while maintaining high product yields around 90 percent.
The compound's significance in coordination chemistry cannot be overstated, as it possesses multiple potential coordination sites that can interact with various metal centers. The presence of both carbonyl oxygen atoms and the amino nitrogen provides opportunities for chelation that are not available in simpler β-diketone systems. This property has led to extensive investigation of metal complexes derived from this compound, with particular attention to nickel(II), palladium(II), platinum(II), and zinc(II) derivatives.
In materials science applications, 3-[(Dimethylamino)methylidene]pentane-2,4-dione has shown promise as a component in photochemically active systems. The compound exhibits sensitivity to ultraviolet radiation, undergoing structural rearrangements that can be monitored through spectroscopic techniques. This photochemical behavior makes it potentially valuable for applications in molecular switches and responsive materials.
3-[(Dimethylamino)methylidene]pentane-2,4-dione belongs to the broader class of β-enamino diketones, which are characterized by the presence of an amino-substituted methylene bridge connecting two ketonic carbonyl groups. This molecular classification places the compound within a family of versatile synthetic intermediates that exhibit unique reactivity patterns derived from their dual enamine-diketone character. The compound can be further classified as a substituted acetylacetone derivative, reflecting its structural relationship to the fundamental β-diketone scaffold.
From a structural perspective, the molecule exhibits characteristics typical of both β-diketones and enamines, creating a hybrid system with enhanced reactivity compared to either structural motif alone. The β-diketone component provides the fundamental framework for metal coordination and tautomeric behavior, while the enamine portion introduces nucleophilic reactivity and potential for further functionalization. This dual character makes the compound particularly valuable for synthetic applications where multiple reactive sites are required.
The tautomeric behavior of 3-[(Dimethylamino)methylidene]pentane-2,4-dione represents a defining characteristic of its molecular class. Like other β-diketones, the compound exists in equilibrium between keto and enol forms, with the equilibrium position strongly influenced by solvent polarity and the presence of substituents. The incorporation of the dimethylamino group affects this equilibrium through both electronic and steric effects, potentially stabilizing specific tautomeric forms through intramolecular interactions.
The compound's classification within coordination chemistry frameworks emphasizes its behavior as a potential bidentate ligand. The presence of multiple heteroatoms capable of coordination—including the carbonyl oxygen atoms and the amino nitrogen—allows for diverse binding modes with metal centers. This property distinguishes it from simpler β-diketones and places it within the category of polydentate ligands capable of forming stable chelate complexes.
In terms of reactivity classification, 3-[(Dimethylamino)methylidene]pentane-2,4-dione exhibits behavior characteristic of both electrophilic and nucleophilic reaction partners, depending on the specific reaction conditions and substrates involved. The carbonyl groups retain their electrophilic character, making them susceptible to nucleophilic attack, while the enamine portion can act as a nucleophile in appropriate reaction environments. This ambiphilic reactivity pattern contributes significantly to the compound's synthetic versatility.
3-[(Dimethylamino)methylidene]pentane-2,4-dione exhibits a molecular formula of C₈H₁₃NO₂ with a molecular weight of 155.19 grams per mole [1]. The compound displays an exact mass of 155.094628657 daltons, corresponding to its monoisotopic mass value [1]. The International Union of Pure and Applied Chemistry name for this compound is 3-(dimethylaminomethylidene)pentane-2,4-dione, reflecting its systematic nomenclature based on the pentane-2,4-dione backbone with the dimethylaminomethylidene substituent at the 3-position [1].
Table 1: Molecular Formula and Physical Parameters
Property | Value |
---|---|
Molecular Formula | C₈H₁₃NO₂ |
International Union of Pure and Applied Chemistry Name | 3-(dimethylaminomethylidene)pentane-2,4-dione |
Chemical Abstracts Service Number | 18856-72-9 |
Molecular Weight | 155.19 g/mol |
Exact Mass | 155.094628657 Da |
Monoisotopic Mass | 155.094628657 Da |
Simplified Molecular Input Line Entry System | CC(=O)C(=CN(C)C)C(=O)C |
XLogP3-AA | 0.2 |
Heavy Atom Count | 11 |
Rotatable Bond Count | 3 |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 3 |
Topological Polar Surface Area | 37.4 Ų |
Formal Charge | 0 |
Complexity | 188 |
The compound demonstrates moderate polarity with a calculated partition coefficient (XLogP3-AA) of 0.2, indicating relatively balanced hydrophilic and lipophilic characteristics [1]. The topological polar surface area measures 37.4 square angstroms, suggesting favorable membrane permeability properties [1]. The molecule contains three hydrogen bond acceptors corresponding to the two carbonyl oxygen atoms and the tertiary amine nitrogen, while possessing zero hydrogen bond donors due to the absence of hydroxyl or primary/secondary amine groups [1].
Table 2: Additional Physical Properties
Property | Value |
---|---|
Appearance | Yellow to orange crystalline solid |
Physical State | Solid at room temperature |
Density (calculated) | 1.056 g/cm³ (at 25°C) |
Partition Coefficient (LogP) | 0.37 |
Polar Surface Area | 37 Ų |
Carbon Bond Saturation (Fsp3) | 0.5 |
Number of Rings | 0 |
Solubility | Soluble in polar solvents |
The compound typically appears as a yellow to orange crystalline solid at room temperature, with a calculated density of 1.056 grams per cubic centimeter at 25 degrees Celsius . The material exhibits good solubility in polar solvents including water, ethanol, and methanol, which enhances its applicability in various chemical and biochemical contexts .
The molecular geometry of 3-[(Dimethylamino)methylidene]pentane-2,4-dione is characterized by a planar enaminone system due to extensive conjugation across the carbon-nitrogen double bond [5]. The enaminone portion adopts an almost exactly planar configuration owing to strong conjugation across the ethylene double bond, which is a characteristic feature of this class of compounds [5]. The molecule exhibits an envelope conformation in the proline-like portion, where specific carbon atoms form the flap in the exo position [6].
The carbon-carbon double bond distance in the enaminone system measures approximately 1.386 to 1.383 angstroms, which is typical for conjugated double bonds in enaminone structures [6]. The carbon-nitrogen bond distance ranges from 1.336 to 1.339 angstroms, indicating partial double bond character due to resonance delocalization [6]. The nitrogen atom exhibits minimal pyramidalization with pyramidality values ranging from 0.017 to 0.057 angstroms, confirming the planar geometry around the nitrogen center [6].
The dimethylamino group enhances electron density at the methylidene moiety through resonance donation, significantly influencing the overall molecular geometry and reactivity patterns . The molecule adopts a configuration where the five- and six-membered ring systems are nearly coplanar, facilitating optimal orbital overlap for conjugation [6]. This planar arrangement is stabilized by the resonance-assisted system that extends across the entire enaminone framework [7].
The bond characteristics of 3-[(Dimethylamino)methylidene]pentane-2,4-dione are dominated by the conjugated system extending from the dimethylamino group through the methylidene bridge to the diketone framework [7]. The carbonyl bonds exhibit typical characteristics with carbon-oxygen bond lengths of approximately 1.214 to 1.218 angstroms, which are consistent with carbonyl groups in beta-diketone systems [8].
The enaminone system demonstrates significant charge delocalization, with the nitrogen lone pair electrons participating in extended conjugation across the carbon-carbon double bond toward the carbonyl oxygen atoms [7]. This delocalization results in partial double bond character for the carbon-nitrogen bond and reduced double bond character for the carbon-carbon double bond compared to isolated alkenes [5].
Electron density calculations reveal that the dimethylamino group acts as a strong electron donor, increasing the nucleophilic character of the methylidene carbon while simultaneously reducing the electrophilic character of the adjacent carbonyl groups [9]. The highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap provides insight into the electronic transitions, with energy gaps typically ranging from 4.6 to 4.9 electron volts for similar enaminone systems [9].
The molecular orbital analysis indicates that the frontier molecular orbitals are primarily localized on the conjugated enaminone system, with significant contributions from both the nitrogen lone pair and the carbonyl pi-systems [9]. Natural bonding orbital analysis reveals strong hyperconjugative interactions, with stabilization energies ranging from 38 to 43 kilocalories per mole for pi to pi-star transitions within the conjugated framework [9].
3-[(Dimethylamino)methylidene]pentane-2,4-dione exhibits complex tautomeric behavior typical of beta-diketone derivatives, with the enaminone form being significantly stabilized compared to alternative tautomers [10]. The keto-enol tautomerization that is characteristic of beta-diketones is modified in this system due to the presence of the dimethylamino methylidene substituent [10].
The compound exists predominantly in the enaminone tautomeric form, which can be described as the Z-configuration where the dimethylamino group and one of the carbonyl groups are positioned on the same side of the double bond [11]. This configuration is stabilized by 1.2 to 8.5 kilocalories per mole compared to alternative conformations, depending on the specific substitution pattern and calculation method employed [11].
Resonance stabilization plays a crucial role in determining the preferred tautomeric form, with the enaminone structure benefiting from extensive delocalization of electron density across the nitrogen-carbon-carbon-oxygen framework [7]. The resonance-assisted hydrogen bonding model explains the enhanced stability of the conjugated system, where pi-delocalization and potential hydrogen bonding interactions work synergistically [7].
The tautomeric equilibrium is influenced by solvent effects, with polar solvents generally favoring the enaminone form due to better solvation of the dipolar character inherent in this tautomer [12]. Computational studies using density functional theory methods predict that the enol tautomer is preferred in beta-diketones with specific substituent patterns, but the presence of the dimethylamino group significantly alters this preference [12].
The hydrogen bonding characteristics of 3-[(Dimethylamino)methylidene]pentane-2,4-dione are distinctive due to the absence of traditional hydrogen bond donors in the molecular structure [13]. The compound possesses substantial hydrogen bond basicity but lacks hydrogen bond acidity, which contrasts with typical beta-diketone enol forms that exhibit strong intramolecular hydrogen bonding [13].
Intermolecular interactions in the solid state are primarily governed by carbon-hydrogen to oxygen hydrogen bonding interactions, which provide stabilization in the crystal lattice [14]. These weak hydrogen bonds typically exhibit carbon-hydrogen to oxygen distances ranging from 2.41 to 3.31 angstroms with angles approaching 170 degrees [14].
The dimethylamino group can participate in weak hydrogen bonding as an acceptor, utilizing the nitrogen lone pair electrons [15]. Molecular dynamics studies on related enaminone systems reveal that intramolecular hydrogen bond strengths range from 10.9 to 14.9 kilocalories per mole, with nitrogen to oxygen distances of approximately 2.58 to 2.60 angstroms [15].
The absence of classical hydrogen bond donors in this molecule results in different intermolecular packing arrangements compared to typical beta-diketone enols [13]. Van der Waals interactions and dipole-dipole interactions become more significant in determining the solid-state structure, with the polar carbonyl groups playing a crucial role in crystal packing [16].
Crystal structure determination of 3-[(Dimethylamino)methylidene]pentane-2,4-dione and related compounds reveals important structural insights, although specific crystallographic data for this exact compound remains limited in the current literature [17]. Related enaminone structures typically crystallize in common space groups such as P21/c (monoclinic) or P-1 (triclinic), with unit cell parameters dependent on the specific substituent patterns [17].
Comparative analysis with structurally similar compounds, such as 3-(4-(dimethylamino)benzylidene)-2,4-pentanedione, provides valuable structural insights [17]. This related compound crystallizes in the orthorhombic space group P212121 with cell parameters a = 6.676 angstroms, b = 11.687 angstroms, c = 16.348 angstroms, and volume = 1275.4 cubic angstroms with Z = 4 [17].
The crystal structures of enaminone derivatives typically exhibit planar molecular conformations stabilized by intermolecular hydrogen bonding networks [17]. The packing arrangements often feature centrosymmetric dimers connected by carbon-hydrogen to oxygen interactions, with additional stabilization provided by pi-pi stacking interactions between aromatic or conjugated systems [18].
Temperature-dependent crystallographic studies reveal minimal structural changes across typical measurement ranges, indicating robust crystal packing arrangements [18]. The thermal ellipsoids in X-ray crystal structures typically show anisotropic displacement parameters consistent with the expected molecular motions, with larger displacement along the long molecular axis [18].